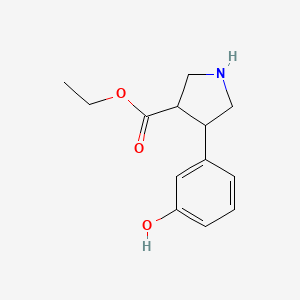
Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate
Descripción general
Descripción
“Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecule contains a pyrrolidine ring, a common structure in many biologically active compounds. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” are not detailed in the available literature, pyrrolidine derivatives are known to undergo various chemical reactions. These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antibacterial Activity
The structure-activity relationship (SAR) investigation showed that the antibacterial activity of pyrrolidine derivatives can be influenced by the N′-substituents . This suggests that “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” could potentially be used in the development of new antibacterial agents.
Asymmetric Organocatalysis
Pyrrolidine-based organocatalysts have been used in asymmetric synthesis . The asymmetric functionalization of aldehydes is one of the applications where these catalysts have been used . Therefore, “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” could potentially be used as an organocatalyst in asymmetric synthesis.
Synthesis of Biologically Active Compounds
Substituted chiral pyrrolidines, such as “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate”, are common heterocyclic structural motifs present in biologically active natural and synthetic compounds . These scaffolds also play a crucial role as a building block in organic synthesis .
Ligand Design
The pyrrolidine scaffold characterizes the structure of many ligands . Therefore, “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” could potentially be used in the design of new ligands for various biological targets.
Synthesis of 1-Hydroxy-Pyrrolidine-2,5-Diones
A new reaction for the synthesis of 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane has been found . This suggests that “Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate” could potentially be used in the synthesis of 1-hydroxy-pyrrolidine-2,5-diones.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-13(16)12-8-14-7-11(12)9-4-3-5-10(15)6-9/h3-6,11-12,14-15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUMTTXQAOWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-hydroxyphenyl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1488381.png)


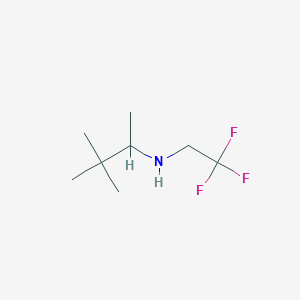
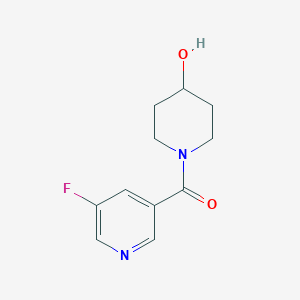
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)


![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
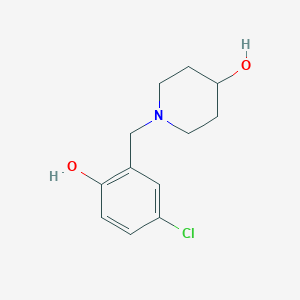
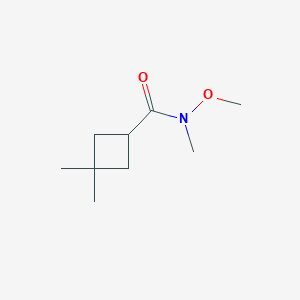
![[4-(Hydroxymethyl)pyridin-3-yl]methanol hydrochloride](/img/structure/B1488402.png)

